[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid
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Overview
Description
[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the cross-coupling of boronic acids with halogenated indazole derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. Optimization of reaction parameters, such as temperature, catalyst loading, and reaction time, is crucial to achieve high yields and purity. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful for bioconjugation and the development of biosensors.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate receptor activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
[1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester]: This compound shares a similar boronic acid group but differs in the heterocyclic ring structure.
[4-(Trifluoromethyl)phenylboronic acid]: This compound has a similar trifluoromethyl group but is attached to a phenyl ring instead of an indazole ring.
Uniqueness:
Chemical Structure: The presence of both the indazole ring and the trifluoromethyl group in [1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid imparts unique chemical properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C9H8BF3N2O2 |
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Molecular Weight |
243.98 g/mol |
IUPAC Name |
[1-methyl-3-(trifluoromethyl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H8BF3N2O2/c1-15-6-4-2-3-5(10(16)17)7(6)8(14-15)9(11,12)13/h2-4,16-17H,1H3 |
InChI Key |
HRNKAZWXWGONJS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)N(N=C2C(F)(F)F)C)(O)O |
Origin of Product |
United States |
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